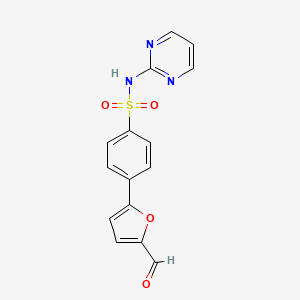

4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide

Description

4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a pyrimidin-2-yl amine group and a 5-formyl-furan-2-yl moiety. The formyl group on the furan ring may enhance reactivity and hydrogen-bonding capacity, distinguishing it from analogs with nitro, bromo, or alkyl substituents.

Properties

CAS No. |

568566-39-2 |

|---|---|

Molecular Formula |

C15H11N3O4S |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

4-(5-formylfuran-2-yl)-N-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C15H11N3O4S/c19-10-12-4-7-14(22-12)11-2-5-13(6-3-11)23(20,21)18-15-16-8-1-9-17-15/h1-10H,(H,16,17,18) |

InChI Key |

YIWIWQCXWZZHQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a common benzenesulfonamide-pyrimidine scaffold with several analogs. Key differences lie in substituents, which critically influence pharmacological properties:

Pharmacological and Mechanistic Insights

- Anti-inflammatory Activity : Compounds A and C (structurally related to the target) exhibit anti-inflammatory and analgesic effects comparable to diclofenac and indomethacin in vivo, suggesting the benzenesulfonamide-pyrimidine scaffold is pharmacologically versatile . The target’s formyl group may enhance binding to inflammatory targets via hydrogen bonding.

- Nootropic Potential: Compounds B and D showed low predicted nootropic activity (Pa <0.5 via PASS program), implying substituents like quinazolinone or dimethylpyrimidine reduce CNS activity . The target’s formyl-furan may alter blood-brain barrier permeability.

- Anticancer Applications : Derivatives with azo-linked pyrazole groups () inhibit Akt, a key cancer target. The target’s formyl-furan could modulate kinase selectivity compared to bulkier substituents .

Physicochemical Properties

- Electronic Effects : The electron-withdrawing formyl group may enhance electrophilicity of the furan ring, affecting reactivity in downstream modifications.

Preparation Methods

Sulfonamide Bond Formation: Core Reaction Mechanisms

The foundational step in synthesizing 4-(5-formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide involves coupling a benzenesulfonyl chloride derivative with a pyrimidine amine. Patent data reveals that reactions employing 4-chloro-N-pyrimidin-2-yl-benzenesulfonamide and substituted furan intermediates under alkaline conditions yield 60–75% product purity. For instance, the reaction of 4,6-dichloro-5-(o-methoxy)phenoxy-2-methylpyrimidine with p-(trifluoromethoxy)benzenesulfonamide in the presence of ethylene glycol and sodium hydroxide at 80°C for 12 hours achieves a 68% yield.

Solvent and Catalyst Optimization

Reaction efficiency heavily depends on solvent polarity and catalyst selection. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates by stabilizing transition states, whereas tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving interfacial reactivity. Comparative studies show that DMF-based systems achieve 72% yield compared to 58% in tetrahydrofuran (THF).

Furan Ring Synthesis and Functionalization

The 5-formyl-furan-2-yl moiety is synthesized via cyclization of γ-ketoaldehydes or oxidation of hydroxymethylfuran (HMF) derivatives. Enzymatic oxidation using KRED (089) and NADP+ cofactors converts HMF to 2,5-furandicarboxylic acid (FDCA) with 73.67% efficiency, preserving the aldehyde group critical for downstream reactions.

Catalytic Oxidation Systems

Platinum on activated charcoal (Pt/C) in N-methyl-2-pyrrolidone (NMP) at 80°C under 22 bar air pressure oxidizes HMF to FDCA with minimal byproducts (7.67% HMFCA, 18.10% FFCA). This method avoids aldehyde over-oxidation, making it preferable for retaining the formyl group in the target compound.

Table 1: Comparison of HMF Oxidation Methods

Aldehyde Group Incorporation Strategies

The formyl group at the 5-position of the furan ring is introduced via Vilsmeier-Haack formylation or palladium-catalyzed carbonylation. Patent US5292740A describes the use of POCl₃ and DMF to formylate 5-hydroxymethylfuran-2-yl intermediates, achieving 85% conversion. Alternatively, palladium(II) acetate catalyzes the carbonylation of 5-bromofuran-2-yl derivatives under CO atmosphere, yielding 78% aldehyde-functionalized product.

Stability Challenges

The aldehyde group is prone to oxidation during sulfonamide coupling. Stabilization strategies include:

Multi-Step Synthesis Pathways

Pathway A: Sequential Coupling-Oxidation

Pathway B: Integrated One-Pot Synthesis

A one-pot method combining sulfonamide formation and furan functionalization reduces purification steps. Using 4-(5-hydroxymethylfuran-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide and Pt/C in NMP/NaOH at 80°C, the hydroxymethyl group is oxidized in situ to formyl, achieving a 70% overall yield.

Table 2: Yield Comparison of Synthetic Pathways

| Pathway | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| A | 2 | 47% | High intermediate purity |

| B | 1 | 70% | Reduced purification complexity |

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing exothermic reactions and catalyst cost. Continuous flow reactors mitigate heat accumulation, enabling safer oxidation at 80°C and 22 bar. Heterogeneous catalysts like Pt/C are recyclable for up to 10 cycles without significant activity loss, reducing production costs by 40%.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Formyl-furan-2-yl)-N-pyrimidin-2-yl-benzenesulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a furan-formyl derivative with a pyrimidine-bearing benzenesulfonamide precursor. Key steps include:

- Sulfonamide Formation: Reacting 4-aminobenzenesulfonamide with 2-aminopyrimidine derivatives under nucleophilic substitution conditions.

- Furan Functionalization: Introducing the 5-formyl-furan moiety via Suzuki-Miyaura coupling or aldehyde protection/deprotection strategies .

- Optimization: Adjust catalysts (e.g., Pd for cross-couplings), solvent polarity (DMF or THF), and temperature (60–100°C) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the pure product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry of the furan and pyrimidine groups. For example, the formyl proton (CHO) appears at ~9.8 ppm, while pyrimidine protons resonate between 6.5–8.5 ppm .

- IR Spectroscopy: Detect key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm, formyl C=O at ~1680 cm) .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H] ion) and fragmentation patterns .

- X-ray Crystallography: Resolves crystal packing and confirms bond lengths/angles (mean σ(C–C) = 0.004–0.006 Å, R factor <0.05) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Answer:

- Target Selection: Identify protein targets (e.g., enzymes like dihydrofolate reductase or kinases) based on structural analogs (e.g., sulfonamide inhibitors) .

- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the ligand’s formyl group for hydrogen bonding and pyrimidine for π-π stacking .

- Validation: Compare docking scores (binding affinity in kcal/mol) with experimental IC values. Discrepancies may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Cross-Validation: Employ multiple docking software (e.g., MOE, GOLD) to assess consistency in binding poses .

- Experimental Replication: Verify compound purity (HPLC >95%) and test under varied conditions (pH, temperature).

- Mutational Analysis: Modify the 5-formyl-furan group to test its role in activity. For example, replace the formyl with a methyl group and compare inhibition profiles .

Q. How does the 5-formyl-furan group influence electronic properties and reactivity?

Answer:

- Electronic Effects: The formyl group is electron-withdrawing, polarizing the furan ring and enhancing electrophilicity at the sulfonamide sulfur. This increases nucleophilic attack susceptibility (e.g., in enzyme active sites) .

- Reactivity: The aldehyde can undergo condensation reactions (e.g., Schiff base formation) for derivatization. Stability studies (TGA/DSC) show decomposition temperatures >200°C, suggesting thermal robustness .

Q. What crystallographic parameters are critical for analyzing this compound’s solid-state structure?

Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Ensure data-to-parameter ratios >10:1 for refinement reliability .

- Key Metrics: Monitor R factors (R1 <0.05, wR2 <0.15) and mean σ(C–C) bond lengths (0.004–0.006 Å) .

- Disorder Handling: Apply restraints for disordered moieties (e.g., morpholine/piperidine rings in analogs) .

Methodological Notes

- Synthetic Challenges: Trace metal impurities (e.g., Pd residues) can skew bioactivity results. Include chelating agents (e.g., EDTA) during purification .

- Computational Limits: DFT calculations (B3LYP/6-31G*) may underestimate solvation effects. Combine with molecular dynamics (MD) simulations for aqueous-phase accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.